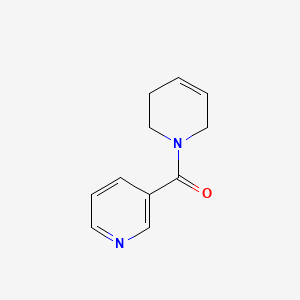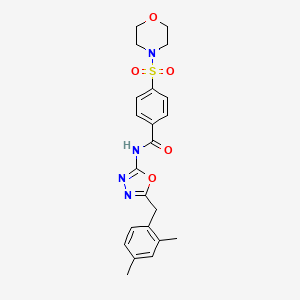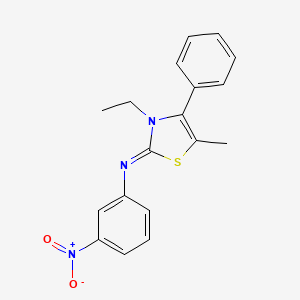
(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline, commonly known as EMPTA, is a thiazole derivative that has gained attention in scientific research due to its potential applications in various fields. EMPTA is a yellow crystalline powder with a molecular formula of C18H16N4O2S and a molecular weight of 360.42 g/mol.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline involves the condensation of 3-nitroaniline with 3-ethyl-5-methyl-4-phenylthiazol-2(3H)-carbaldehyde in the presence of a base to form the desired product.
Starting Materials
3-nitroaniline, 3-ethyl-5-methyl-4-phenylthiazol-2(3H)-carbaldehyde, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 3-nitroaniline in a suitable solvent (e.g. ethanol) and add the base to the solution., Step 2: Add 3-ethyl-5-methyl-4-phenylthiazol-2(3H)-carbaldehyde to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.
作用机制
The mechanism of action of EMPTA is not well understood. However, it has been proposed that EMPTA may exert its anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. EMPTA has also been shown to inhibit the growth of various microorganisms by disrupting their cell membrane.
生化和生理效应
EMPTA has been shown to exhibit low toxicity in vitro and in vivo. However, its long-term effects on human health are not well studied. EMPTA has been shown to have a high binding affinity for DNA, which may have implications for its potential use as a diagnostic tool for cancer and Alzheimer's disease.
实验室实验的优点和局限性
EMPTA is a relatively easy to synthesize compound that can be obtained in high yields. It is also stable under various conditions, which makes it suitable for use in various experiments. However, its low solubility in water may limit its use in some experiments.
未来方向
There are several future directions for the study of EMPTA. One potential direction is the development of EMPTA-based materials for various applications such as optoelectronics and catalysis. Another potential direction is the study of EMPTA's potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to understand the mechanism of action of EMPTA and its long-term effects on human health.
科学研究应用
EMPTA has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, EMPTA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. In material science, EMPTA has been used as a building block for the synthesis of functional materials such as luminescent materials and conductive polymers. In environmental science, EMPTA has been studied for its potential use as a sensor for detecting heavy metal ions in water.
属性
IUPAC Name |
3-ethyl-5-methyl-N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-20-17(14-8-5-4-6-9-14)13(2)24-18(20)19-15-10-7-11-16(12-15)21(22)23/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXQIYOPRHRQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

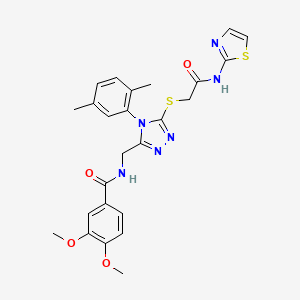
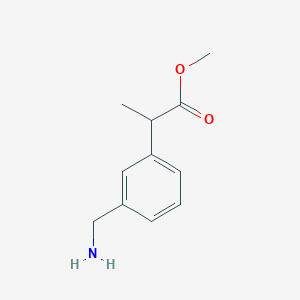
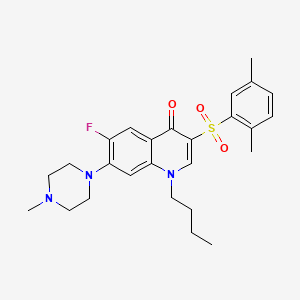
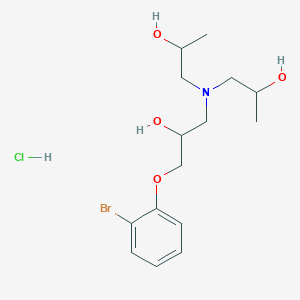
![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)
![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)
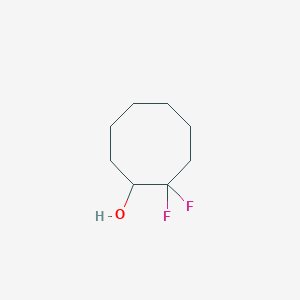
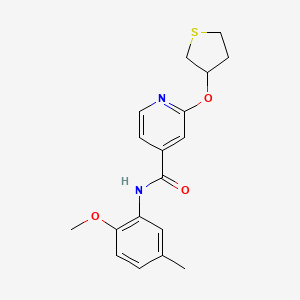
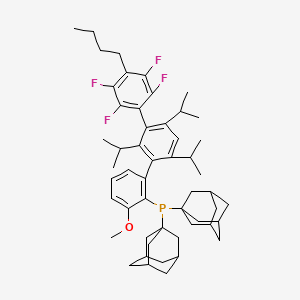
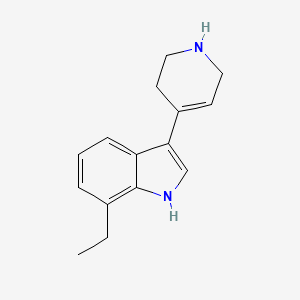
![Ethyl 2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzenecarboxylate](/img/structure/B2852336.png)
![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)
